molecular formula C6H6Br2O2 B6290724 1-(3,4-Dibromofuran-2-yl)ethanol CAS No. 2432848-85-4

1-(3,4-Dibromofuran-2-yl)ethanol

Cat. No.: B6290724
CAS No.: 2432848-85-4
M. Wt: 269.92 g/mol
InChI Key: NFDZQMJVSKVVCR-UHFFFAOYSA-N
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Description

1-(3,4-Dibromofuran-2-yl)ethanol is an organic compound with the molecular formula C6H6Br2O2 and a molecular weight of 269.92 g/mol It is characterized by the presence of a furan ring substituted with two bromine atoms at the 3 and 4 positions and an ethanol group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of furan using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The resulting brominated intermediate is then subjected to further reactions to introduce the ethanol group.

Industrial Production Methods

Industrial production of 1-(3,4-Dibromofuran-2-yl)ethanol typically involves large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dibromofuran-2-yl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated furan derivative.

    Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 1-(3,4-Dibromofuran-2-yl)acetaldehyde or 1-(3,4-Dibromofuran-2-yl)acetic acid.

    Reduction: Formation of 1-(3,4-Dihydrofuran-2-yl)ethanol.

    Substitution: Formation of 1-(3,4-Diaminofuran-2-yl)ethanol or 1-(3,4-Dithiolfuran-2-yl)ethanol.

Scientific Research Applications

1-(3,4-Dibromofuran-2-yl)ethanol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3,4-Dibromofuran-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The bromine atoms and the furan ring contribute to its reactivity and ability to form covalent bonds with biological molecules. This compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorofuran-2-yl)ethanol: Similar structure but with chlorine atoms instead of bromine.

    1-(3,4-Difluorofuran-2-yl)ethanol: Similar structure but with fluorine atoms instead of bromine.

    1-(3,4-Diiodofuran-2-yl)ethanol: Similar structure but with iodine atoms instead of bromine.

Uniqueness

1-(3,4-Dibromofuran-2-yl)ethanol is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its halogenated analogs. The bromine atoms can participate in specific chemical reactions and interactions that are not possible with other halogens, making this compound valuable for certain applications in research and industry .

Properties

IUPAC Name

1-(3,4-dibromofuran-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2O2/c1-3(9)6-5(8)4(7)2-10-6/h2-3,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDZQMJVSKVVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CO1)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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